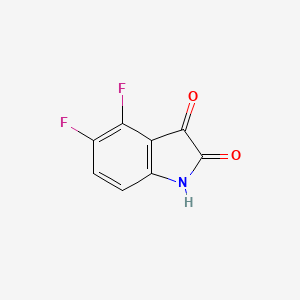
4,5-Difluoroindoline-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Difluoroindoline-2,3-dione is a fluorinated indole derivative with the molecular formula C₈H₃F₂NO₂. This compound is part of a broader class of fluorinated indoles, which are known for their significant biological and pharmacological activities. The presence of fluorine atoms in the indole structure can greatly influence the compound’s reactivity, selectivity, and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 4,5-Difluoroindoline-2,3-dione involves the reaction of tert-Butyl hypochlorite with ethyl 3-mercaptopropionate and 3,4-difluoroaniline . This method provides a straightforward approach to obtaining the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis generally involves standard organic synthesis techniques, including the use of fluorinating agents and controlled reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4,5-Difluoroindoline-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include tert-Butyl hypochlorite, ethyl 3-mercaptopropionate, and various fluorinating agents . Reaction conditions typically involve controlled temperatures and the use of solvents like chloroform .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield different oxidized forms, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
4,5-Difluoroindoline-2,3-dione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4,5-Difluoroindoline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms can influence its binding affinity and selectivity towards various biological targets, such as enzymes and receptors . The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4,5-Difluoroindoline-2,3-dione include:
Uniqueness
This compound is unique due to its specific substitution pattern of fluorine atoms at the 4 and 5 positions of the indole ring. This unique substitution pattern can result in distinct chemical and biological properties compared to other fluorinated indole derivatives .
Properties
Molecular Formula |
C8H3F2NO2 |
|---|---|
Molecular Weight |
183.11 g/mol |
IUPAC Name |
4,5-difluoro-1H-indole-2,3-dione |
InChI |
InChI=1S/C8H3F2NO2/c9-3-1-2-4-5(6(3)10)7(12)8(13)11-4/h1-2H,(H,11,12,13) |
InChI Key |
HMPAWOKKWPVDTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1NC(=O)C2=O)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



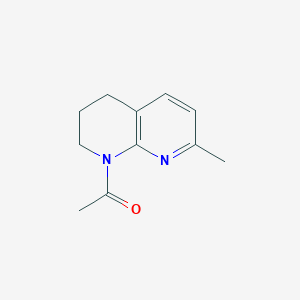
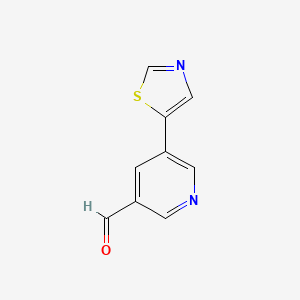
![1,6-Diazaspiro[3.4]octane dihydrochloride](/img/structure/B15070686.png)
![8-Amino-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15070692.png)
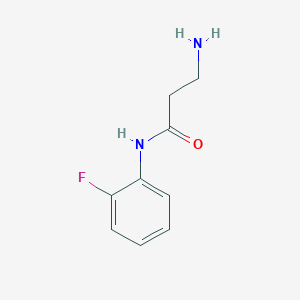
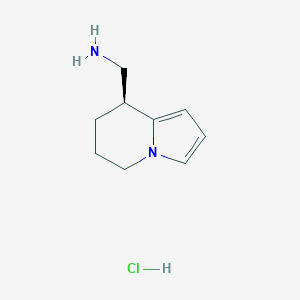
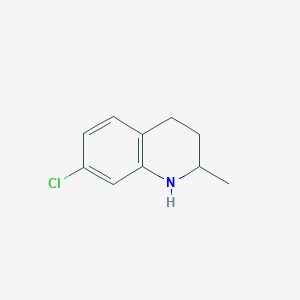
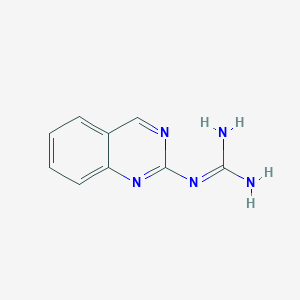
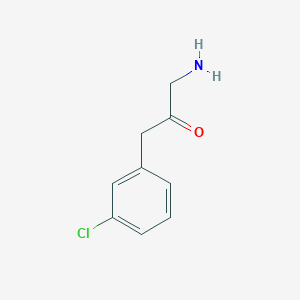
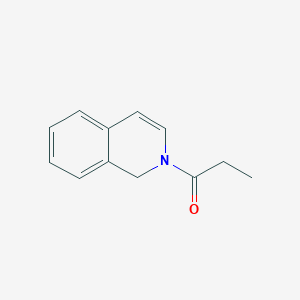
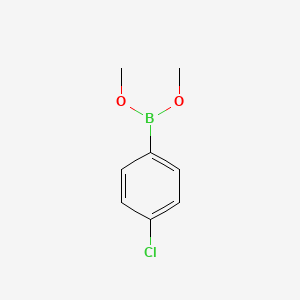
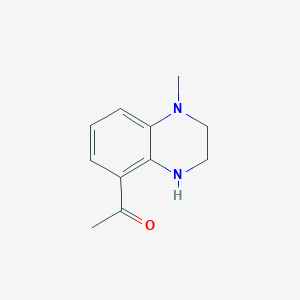
![1-(7-Methoxy-1H-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one](/img/structure/B15070749.png)
